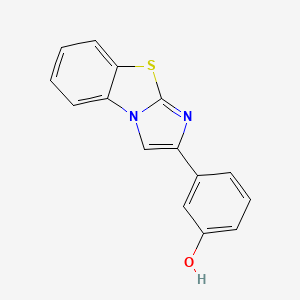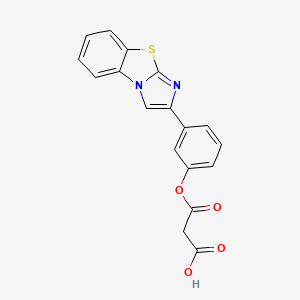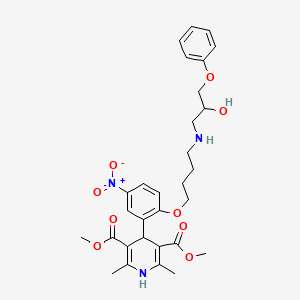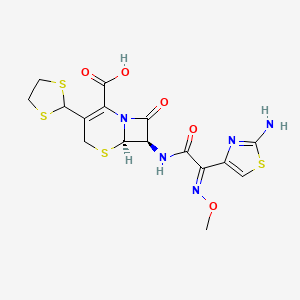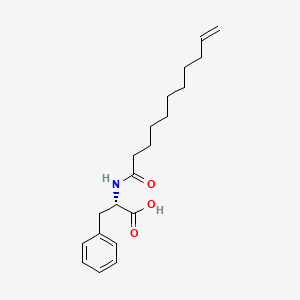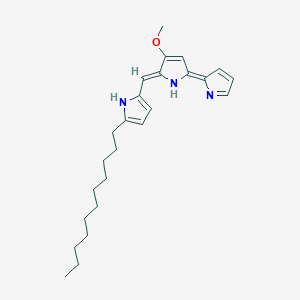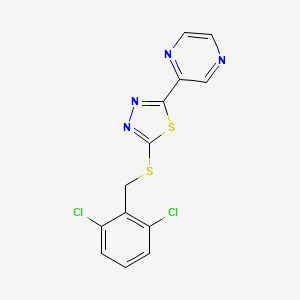
Yoda1
描述
Yoda 1 is a synthetic small molecule known for its role as an agonist of the mechanosensitive ion channel Piezo1. This compound has been instrumental in the study of Piezo1, which is involved in various physiological processes such as blood pressure regulation and red blood cell volume control .
科学研究应用
Yoda 1 在科学研究中具有广泛的应用:
化学: 用作研究 Piezo1 通道门控机制的工具化合物。
生物学: 有助于了解 Piezo1 在机械转导中的作用, 这是各种细胞过程必不可少的。
医学: 正在研究其在与血压调节和红细胞体积控制相关的疾病中的潜在治疗应用。
工业: 在开发针对机械敏感离子通道的新药方面的潜在应用 .
作用机制
Yoda 1 通过与通道机械传感域中的变构位点结合激活 Piezo1。这种结合稳定了 Piezo1 的开放构象, 促进了钙离子的流入。 Yoda 1 激活 Piezo1 与机械刺激无关, 这使其成为研究通道功能和调节的宝贵工具 .
类似化合物:
GsMTx4: 抑制 Piezo1 通道的肽。
钌红: 机械敏感离子通道的非特异性阻断剂。
Yoda 1 的独特性: 与其他抑制 Piezo1 的化合物不同, Yoda 1 具有选择性激活通道的能力。 这使其成为探测 Piezo1 的生理和病理作用以及开发针对该通道的潜在治疗剂的宝贵工具 .
生化分析
Biochemical Properties
Yoda1 plays a crucial role in biochemical reactions by activating Piezo1 channels. It interacts with the Piezo1 protein, affecting its sensitivity and inactivation kinetics. Functional studies have shown that this compound can activate Piezo1 channels in the absence of other cellular components, indicating a direct interaction with the protein . This interaction is essential for understanding the mechanotransduction processes mediated by Piezo1.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound affects the sensitivity of Piezo1 channels to mechanical stimuli, thereby altering the cellular response to mechanical forces . This modulation can impact various cellular processes, including calcium influx, which is crucial for numerous cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with the Piezo1 protein. This compound acts as an agonist, binding to Piezo1 and inducing conformational changes that open the ion channel. This activation allows ions such as calcium to flow into the cell, triggering downstream signaling pathways . Additionally, this compound affects the inactivation kinetics of Piezo1, prolonging the channel’s open state and enhancing its response to mechanical stimuli.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is stable and can maintain its activity over extended periods. Prolonged exposure to this compound can lead to desensitization of Piezo1 channels, reducing their responsiveness to mechanical stimuli . This temporal effect is crucial for understanding the long-term impact of this compound on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively activates Piezo1 channels without causing adverse effects. At high doses, this compound can induce toxic effects, including excessive calcium influx and cellular damage . These dosage-dependent effects are essential for determining the therapeutic potential and safety of this compound in clinical applications.
Metabolic Pathways
This compound is involved in metabolic pathways that regulate ion channel activity. It interacts with enzymes and cofactors that modulate the function of Piezo1 channels. For example, this compound can influence the metabolic flux of calcium ions, affecting cellular calcium homeostasis . Understanding these metabolic pathways is crucial for elucidating the broader impact of this compound on cellular metabolism.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in target cells, enhancing its efficacy in activating Piezo1 channels . The transport and distribution mechanisms are vital for optimizing the delivery and therapeutic potential of this compound.
Subcellular Localization
The subcellular localization of this compound is primarily associated with the plasma membrane, where Piezo1 channels are located. This compound’s activity and function are influenced by its localization, as it needs to be in proximity to Piezo1 to exert its effects . Additionally, post-translational modifications of Piezo1 may direct this compound to specific cellular compartments, further modulating its activity.
准备方法
合成路线和反应条件: 反应条件通常包括使用二甲基亚砜 (DMSO) 等溶剂和催化剂来促进所需产物的形成 .
工业生产方法: 虽然 Yoda 1 的具体工业生产方法尚未得到广泛记录, 但合成通常遵循实验室规模的程序, 并针对大规模生产进行了优化。 这包括通过高性能液相色谱 (HPLC) 和重结晶等技术确保高纯度和产率 .
化学反应分析
反应类型: Yoda 1 主要由于存在诸如噻二唑和吡嗪环之类的反应性官能团而发生取代反应。 它还可以在特定条件下参与氧化和还原反应 .
常用试剂和条件:
取代反应: 通常涉及与噻二唑或吡嗪环反应的亲核试剂或亲电试剂。
氧化反应: 可以使用过氧化氢或高锰酸钾等氧化剂进行。
还原反应: 通常涉及硼氢化钠或氢化铝锂等还原剂
主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件。 例如, 取代反应可能产生在噻二唑或吡嗪环上连接有不同官能团的衍生物 .
相似化合物的比较
GsMTx4: A peptide that inhibits Piezo1 channels.
Ruthenium Red: A non-specific blocker of mechanosensitive ion channels.
Gadolinium Chloride: Another non-specific blocker used in mechanotransduction studies
Uniqueness of Yoda 1: Unlike other compounds that inhibit Piezo1, Yoda 1 is unique in its ability to selectively activate the channel. This makes it an invaluable tool for probing the physiological and pathological roles of Piezo1, as well as for developing potential therapeutic agents targeting this channel .
属性
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-5-pyrazin-2-yl-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N4S2/c14-9-2-1-3-10(15)8(9)7-20-13-19-18-12(21-13)11-6-16-4-5-17-11/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNXBSYSQXSXPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NN=C(S2)C3=NC=CN=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301337271 | |
| Record name | Yoda1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301337271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
448947-81-7 | |
| Record name | YODA-1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0448947817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Yoda1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301337271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | YODA-1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TW6GF9RW6S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


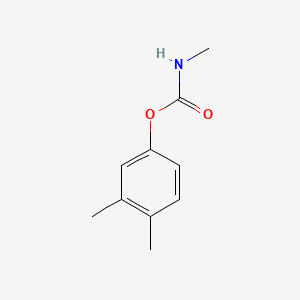
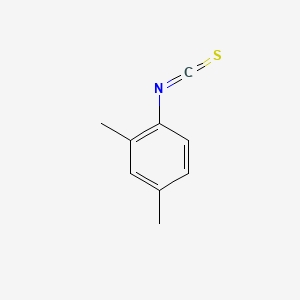
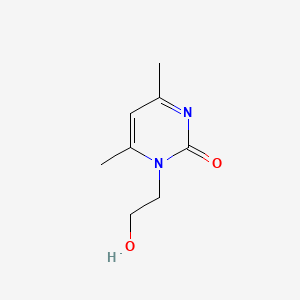

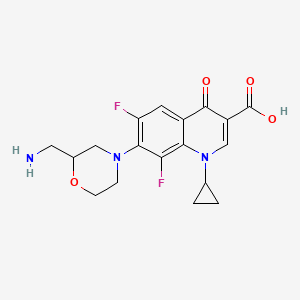
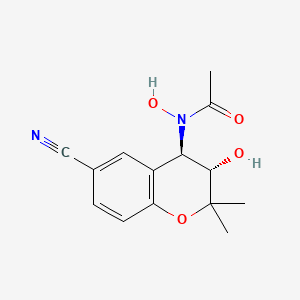
![[(1R,2S)-2-(dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl] benzoate](/img/structure/B1683446.png)
